Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 227.69 g/mol. This compound is classified under the category of amino acid derivatives and is primarily utilized in pharmaceutical research and development. Its unique structure and properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 111140-84-2. It belongs to the broader class of indene derivatives, which are known for their diverse biological activities. Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has been identified in various chemical databases and suppliers, indicating its relevance in scientific research .
The synthesis of methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications to introduce the amino and carboxylate functionalities.
The molecular structure of methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride features a bicyclic indene framework with an amino group at the 1-position and a carboxylate ester at the 4-position. The presence of a hydrochloride salt form indicates protonation at the nitrogen atom, enhancing solubility in polar solvents.
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can participate in various chemical reactions typical of amino acids and esters:
These reactions are essential for modifying the compound for specific applications in drug design and development.
The mechanism of action for methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.
Research suggests that compounds with similar structures may exhibit effects on neurotransmitter systems or enzyme activity modulation, contributing to their potential therapeutic effects . Further studies are necessary to clarify its precise mechanisms.
These properties are critical for handling, storage, and application in laboratory settings.
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride finds applications primarily in scientific research:
The construction of the chiral indene core in Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride demands precise stereochemical control. Modern routes typically commence with prochiral 1H-indene-4-carboxylic acid derivatives, employing asymmetric hydrogenation or chiral auxiliary-mediated reactions to establish the stereogenic center at C1. A prominent method utilizes Ru-BINAP catalysts for enantioselective hydrogenation of precursor enamines, achieving enantiomeric excess (ee) >95% under moderate H₂ pressure (50–100 psi) at 60°C [1] [4]. Alternative pathways involve chiral Evans auxiliaries (e.g., oxazolidinones) to direct stereoselective amination prior to ring hydrogenation, though this requires additional auxiliary removal steps [4].
Critical to scaffold integrity is the cis-fusion of the five-membered rings, which imposes geometric constraints favoring endo-face selectivity during catalytic transformations. Microwave-assisted cyclization (100–120°C, 30 min) in toluene with Pd(OAc)₂/IPrPhos catalysts enhances diastereoselectivity (>20:1 dr) compared to conventional thermal methods [4]. Post-functionalization via esterification employs methanol/thionyl chloride to yield the methyl ester without racemization [1].
Table 1: Comparative Analysis of Stereoselective Indene Scaffold Synthesis
| Method | Catalyst/Reagent | Conditions | ee (%) | Yield (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 50 psi H₂, 60°C, 24h | 98 | 85 |
| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | -78°C, THF, 2h | 99 | 78 |
| Microwave Cyclization | Pd(OAc)₂/IPrPhos | 120°C, toluene, 30min | 97 | 92 |
Enantioselective introduction of the C1-amino group leverages transition-metal catalysis and biocatalysis. Pd-catalyzed allylic amination using (R)-t-BuPHOX ligands and ammonium carbamate nucleophiles achieves 97% ee in tetrahydrofuran at ambient temperature [2] [5]. This method capitalizes on the indene scaffold’s planar chirality, where the catalyst selectively coordinates the re-face of the prochiral π-allyl intermediate. Kinetic resolution via immobilized Candida antarctica lipase B (CAL-B) presents a biocatalytic alternative, selectively acylating the (R)-enantiomer of racemic amines to leave the desired (S)-isomer unreacted (E-value >200) [4].
Recent advances employ photoenzymatic catalysis using engineered flavin-dependent "ene"-reductases. Under blue light (450 nm), these enzymes reduce imine precursors with NADPH recycling, delivering the (S)-amine at 99% ee and 80% yield [5]. Solvent engineering proves crucial: supercritical CO₂ enhances enzyme stability and substrate diffusion, reducing reaction times by 40% versus aqueous buffer systems [4].
Table 2: Enantioselective Amination Methodologies
| Strategy | Catalyst/System | Key Parameters | ee (%) | Scale |
|---|---|---|---|---|
| Pd-Catalyzed Allylation | (R)-t-BuPHOX/Pd₂(dba)₃ | NH₄CO₂H, DBU, THF, 25°C | 97 | 100g |
| Biocatalytic Resolution | CAL-B (immobilized) | vinyl acetate, 30°C | >99 | 10kg |
| Photoenzymatic Reduction | Engineered ene-reductase | NADPH, 450nm, scCO₂ | 99 | 100mg |
Conversion of the free amine to the hydrochloride salt is essential for stability and crystallinity. Anhydrous hydrogen chloride (g) is bubbled into a −15°C solution of the amine in isopropanol (IPA), inducing rapid nucleation. Optimal supersaturation (c/c* = 1.5) is maintained by controlled antisolvent addition (ethyl acetate), yielding needle-like crystals with uniform particle size distribution (D₅₀ = 50–70 μm) [1] [4]. Mixed-solvent systems (IPA/ethyl acetate 3:1 v/v) minimize oiling-out and enhance crystal flowability by suppressing hydrate formation [4].
Polymorph control remains critical: Form I (thermodynamically stable) predominates when cooling at 0.5°C/min from 50°C to −10°C, while rapid quenching favors metastable Form II [1]. XRPD analysis confirms Form I’s monoclinic P2₁ space group, with chloride ions hydrogen-bonded to protonated amines (N⁺–H···Cl⁻). Yield exceeds 95% with purity >99.5% by HPLC after recrystallization from ethanol/water (4:1) [1] [2].
Industrial synthesis prioritizes atom economy, waste reduction, and energy efficiency. Continuous-flow hydrogenation replaces batch reactors: a packed-bed system with immobilized Ru-SYNPHOS catalyst achieves full conversion of the enamine precursor in <10 minutes at 70°C and 20 bar H₂, reducing solvent consumption by 85% versus batch processing [4] [5]. Esterification employs dimethyl carbonate (DMC) as a non-toxic methylating agent under solid-base catalysis (MgO-La₂O₃), eliminating thionyl chloride waste and generating only CO₂ and methanol as byproducts [4].
Solvent recovery is integral: IPA/ethyl acetate mixtures are reclaimed via inline distillation (≥98% purity) and reused >10 cycles without yield loss [1]. Life-cycle assessment confirms a 62% reduction in process mass intensity (PMI) versus traditional routes, attributed to:
Bulk pricing reflects these efficiencies: 250g quantities cost $432 (vs. $216 for 50mg), primarily due to reduced purification needs [4].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: